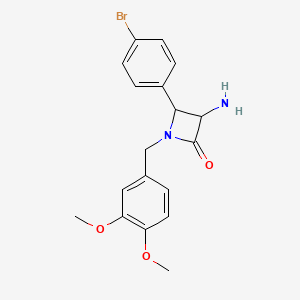
3-Amino-4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a bromophenyl group, and a dimethoxybenzyl group attached to the azetidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the four-membered ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable bromophenyl halide with the azetidinone intermediate.
Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group can be attached through a Friedel-Crafts alkylation reaction. This involves the reaction of the azetidinone intermediate with a dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may yield amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms. It may interact with specific enzymes or receptors, providing insights into their functions.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules. It can also be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one depends on its specific biological target. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: The compound may interact with specific receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, leading to potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one can be compared with other similar compounds, such as:
3-Amino-4-phenylazetidin-2-one: Lacks the bromophenyl and dimethoxybenzyl groups, resulting in different chemical and biological properties.
3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one: Contains a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.
3-Amino-4-(4-bromophenyl)azetidin-2-one: Lacks the dimethoxybenzyl group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H19BrN2O3 |
|---|---|
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
3-amino-4-(4-bromophenyl)-1-[(3,4-dimethoxyphenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-14-8-3-11(9-15(14)24-2)10-21-17(16(20)18(21)22)12-4-6-13(19)7-5-12/h3-9,16-17H,10,20H2,1-2H3 |
InChI-Schlüssel |
GKKFWSBKQFYQAP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2C(C(C2=O)N)C3=CC=C(C=C3)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


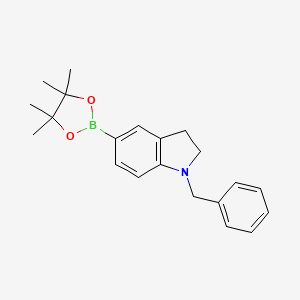
![N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13014788.png)
![2,6-Diiodobenzo[d]thiazole](/img/structure/B13014789.png)
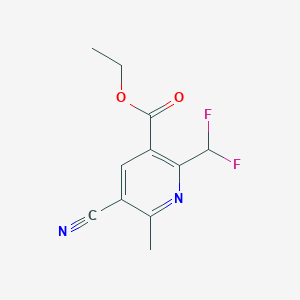


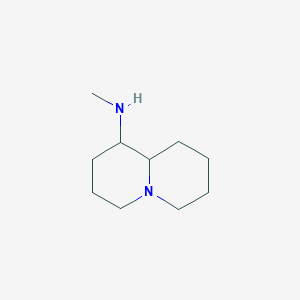
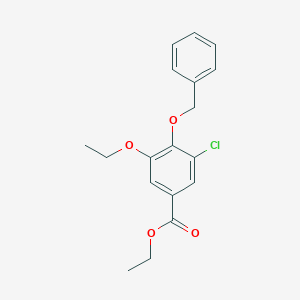
![Benzo[d]thiazole-5,6-diol](/img/structure/B13014829.png)


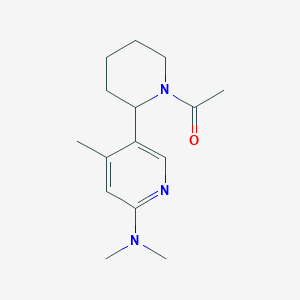
![7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13014846.png)

